molecular formula C17H17ClN2O2S B2776186 3-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one CAS No. 1790202-55-9

3-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one

Cat. No.: B2776186
CAS No.: 1790202-55-9
M. Wt: 348.85
InChI Key: BZOLUYVLIPKDSC-UHFFFAOYSA-N
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Description

3-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one is a complex organic compound featuring a thiazepane ring fused with a pyridinone moiety and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one typically involves multiple steps:

  • Formation of the Thiazepane Ring: : The thiazepane ring can be synthesized through a cyclization reaction involving a suitable amine and a thiol. For instance, starting with 2-chlorobenzylamine and 2-mercaptoacetic acid, the reaction can proceed under reflux conditions in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).

  • Attachment of the Pyridinone Moiety: : The pyridinone ring can be introduced via a condensation reaction. This step might involve reacting the thiazepane intermediate with a pyridine derivative, such as 2-pyridone, under acidic or basic conditions to facilitate the formation of the carbonyl linkage.

  • Final Assembly: : The final compound is obtained by coupling the chlorophenyl group to the thiazepane-pyridinone intermediate. This can be achieved through a nucleophilic substitution reaction, where the chlorophenyl group is introduced using a chlorinating agent like thionyl chloride (SOCl₂).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazepane ring, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used.

  • Substitution: : The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: NaBH₄, LiAlH₄

    Substitution: Various nucleophiles (amines, thiols), often under basic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, 3-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development. Studies might focus on its efficacy in treating diseases such as cancer, bacterial infections, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved could include inhibition of signal transduction processes or interference with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one
  • 3-(7-(2-bromophenyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one
  • 3-(7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one

Uniqueness

Compared to similar compounds, 3-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one may exhibit unique properties due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged to develop more effective therapeutic agents or industrial products.

Properties

IUPAC Name

3-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c18-14-6-2-1-4-12(14)15-7-9-20(10-11-23-15)17(22)13-5-3-8-19-16(13)21/h1-6,8,15H,7,9-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOLUYVLIPKDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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